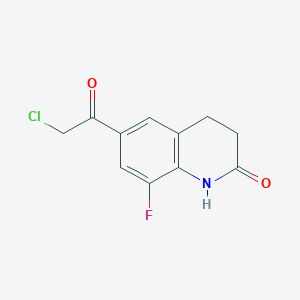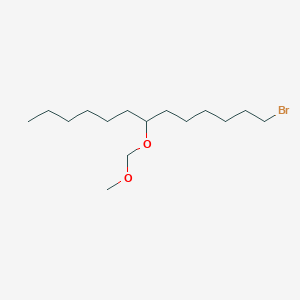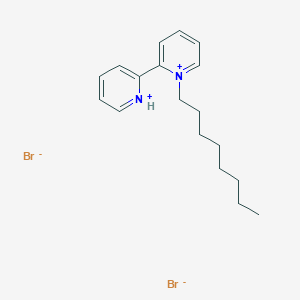![molecular formula C15H16N2O3 B12563622 2-{4-[(E)-(4-Methoxyphenyl)diazenyl]phenoxy}ethan-1-ol CAS No. 144225-85-4](/img/structure/B12563622.png)
2-{4-[(E)-(4-Methoxyphenyl)diazenyl]phenoxy}ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{4-[(E)-(4-Methoxyphenyl)diazenyl]phenoxy}ethan-1-ol is an organic compound with the molecular formula C15H16N2O3. It is a derivative of azobenzene, characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings. The compound also contains a methoxy group (-OCH3) and an ethan-1-ol group (-CH2CH2OH), making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(E)-(4-Methoxyphenyl)diazenyl]phenoxy}ethan-1-ol typically involves the diazotization of 4-methoxyaniline followed by a coupling reaction with phenol. The reaction conditions often include:
Diazotization: 4-methoxyaniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with phenol in an alkaline medium (e.g., sodium hydroxide, NaOH) to form the azo compound.
Etherification: The resulting azo compound is then subjected to an etherification reaction with ethylene oxide (C2H4O) to introduce the ethan-1-ol group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pH, and reactant concentrations) are crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
2-{4-[(E)-(4-Methoxyphenyl)diazenyl]phenoxy}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The azo group (-N=N-) can be reduced to form the corresponding amine.
Substitution: The methoxy group (-OCH3) can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products
Oxidation: 2-{4-[(E)-(4-Methoxyphenyl)diazenyl]phenoxy}acetaldehyde or 2-{4-[(E)-(4-Methoxyphenyl)diazenyl]phenoxy}acetic acid.
Reduction: 2-{4-[(4-Methoxyphenyl)amino]phenoxy}ethan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-{4-[(E)-(4-Methoxyphenyl)diazenyl]phenoxy}ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential as a photoswitchable molecule in biological systems, allowing control of biological processes with light.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent due to its ability to undergo controlled chemical reactions.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its azo group.
作用機序
The mechanism of action of 2-{4-[(E)-(4-Methoxyphenyl)diazenyl]phenoxy}ethan-1-ol involves its ability to undergo reversible photoisomerization. Upon exposure to UV or visible light, the compound can switch between its E and Z isomers. This photoisomerization can affect the compound’s interaction with molecular targets, such as proteins or nucleic acids, thereby modulating their activity.
類似化合物との比較
Similar Compounds
2-{4-[(E)-(4-Hydroxyphenyl)diazenyl]phenoxy}ethan-1-ol: Similar structure but with a hydroxy group instead of a methoxy group.
2-{4-[(E)-(4-Methylphenyl)diazenyl]phenoxy}ethan-1-ol: Similar structure but with a methyl group instead of a methoxy group.
2-{4-[(E)-(4-Chlorophenyl)diazenyl]phenoxy}ethan-1-ol: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in 2-{4-[(E)-(4-Methoxyphenyl)diazenyl]phenoxy}ethan-1-ol imparts unique electronic and steric properties, influencing its reactivity and interaction with other molecules. This makes it a valuable compound in various chemical and biological applications.
特性
CAS番号 |
144225-85-4 |
|---|---|
分子式 |
C15H16N2O3 |
分子量 |
272.30 g/mol |
IUPAC名 |
2-[4-[(4-methoxyphenyl)diazenyl]phenoxy]ethanol |
InChI |
InChI=1S/C15H16N2O3/c1-19-14-6-2-12(3-7-14)16-17-13-4-8-15(9-5-13)20-11-10-18/h2-9,18H,10-11H2,1H3 |
InChIキー |
RTHGJIMUAHZARV-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(Tridecyloxy)phenyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B12563545.png)



![2'-Chloro-6'-methoxy-4'-methyl[1,1'-biphenyl]-4-ol](/img/structure/B12563565.png)

![5-(Phenoxymethyl)tetrazolo[1,5-a]quinoline](/img/structure/B12563567.png)

![2-(Trideca-9,11-diyn-1-ylidene)-1,6-dioxaspiro[4.4]non-3-ene](/img/structure/B12563590.png)



![N-{2'-[(2-Methoxycyclohexyl)selanyl][1,1'-binaphthalen]-2-yl}acetamide](/img/structure/B12563616.png)
![N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-(methanesulfonyl)-L-alanine](/img/structure/B12563619.png)
